molecular formula C13H19ClF3N3S B6675123 N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride

Cat. No.: B6675123
M. Wt: 341.82 g/mol
InChI Key: UIGVSHMZNCGAJP-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[25]octan-2-amine;hydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3S.ClH/c14-13(15,16)9-19(8-11-18-5-6-20-11)10-7-12(10)1-3-17-4-2-12;/h5-6,10,17H,1-4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGVSHMZNCGAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CC3=NC=CS3)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Spirocyclic Core Construction: The spirocyclic core is often constructed via a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions using trifluoroethyl halides.

    Final Assembly: The final compound is assembled by coupling the thiazole and spirocyclic intermediates under appropriate conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the thiazole or spirocyclic rings.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the trifluoroethyl group could result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving thiazole-containing molecules.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine
  • N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrobromide

Uniqueness

N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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